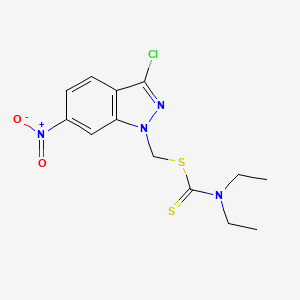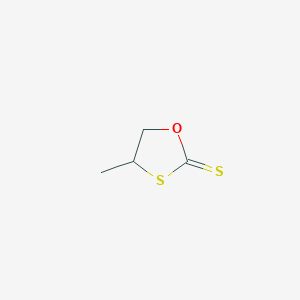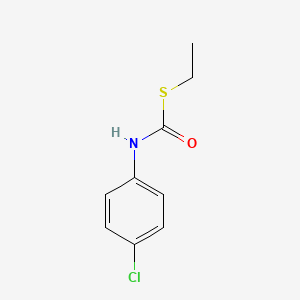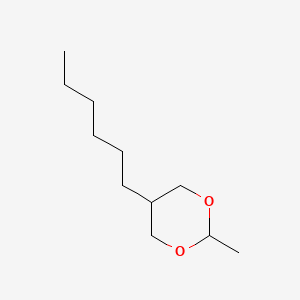
cis-5-Hexyl-2-methyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-5-Hexyl-2-methyl-1,3-dioxane: is an organic compound with the molecular formula C11H22O2. It belongs to the class of dioxanes, which are cyclic ethers containing two oxygen atoms in a six-membered ring. This compound is characterized by its hexyl and methyl substituents, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Hexyl-2-methyl-1,3-dioxane typically involves the acid-catalyzed acetalization of aldehydes with diols. For example, the reaction between hexanal and 2-methyl-1,3-propanediol in the presence of an acid catalyst such as p-toluenesulfonic acid can yield this compound . The reaction is usually carried out at room temperature with a high selectivity towards the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: cis-5-Hexyl-2-methyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of hexanoic acid or 2-methyl-1,3-dioxane-5-one.
Reduction: Formation of hexanol or 2-methyl-1,3-dioxane-5-ol.
Substitution: Formation of various substituted dioxanes depending on the nucleophile used.
Applications De Recherche Scientifique
cis-5-Hexyl-2-methyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a model compound for studying the behavior of cyclic ethers in biological systems.
Mécanisme D'action
The mechanism of action of cis-5-Hexyl-2-methyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, where it undergoes transformation into various products. The pathways involved may include oxidation-reduction reactions, hydrolysis, and substitution reactions.
Comparaison Avec Des Composés Similaires
cis-2-Hexyl-5-methyl-1,3-dioxane: Similar in structure but with different substituent positions.
cis-5-Hydroxy-2-methyl-1,3-dioxane: Contains a hydroxyl group instead of a hexyl group.
cis-2-tert-Butyl-5-methyl-1,3-dioxane: Contains a tert-butyl group instead of a hexyl group.
Uniqueness: cis-5-Hexyl-2-methyl-1,3-dioxane is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. Its hexyl group provides hydrophobic characteristics, while the methyl group influences its reactivity and stability.
Propriétés
Numéro CAS |
22645-33-6 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
5-hexyl-2-methyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-11-8-12-10(2)13-9-11/h10-11H,3-9H2,1-2H3 |
Clé InChI |
MKNCTCDWCSUWIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1COC(OC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14705903.png)
![Pyrimidine, 2,2'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14705907.png)
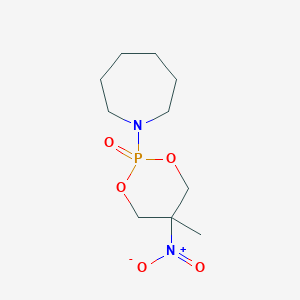

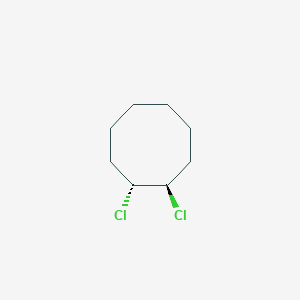
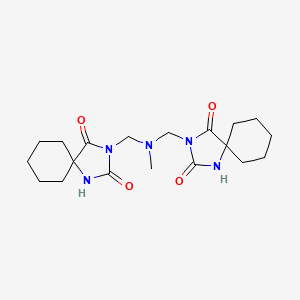
![1-[3-(1-Hydroxyethyl)phenyl]ethan-1-one](/img/structure/B14705945.png)
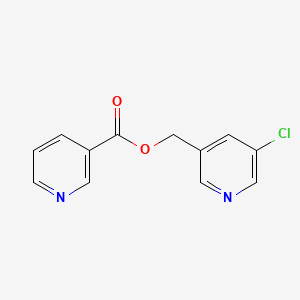
![Bicyclo[3.3.1]nona-2,6-diene](/img/structure/B14705952.png)
